MC2392 -

MC2392

Catalog Number: EVT-1533851
CAS Number:
Molecular Formula: C26H34N2O
Molecular Weight: 390.56096
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MC2392 is a potent and selective HDAC inhibitors. MC2392 induces changes in H3 acetylation at a small subset of PML-RARα binding sites. RNA-seq reveals that MC2392 alters expression of a number of stress-responsive and apoptotic genes. Concordantly, MC2392 induced rapid and massive, caspase 8-dependent cell death accompanied by RIP1 induction and ROS production. Solid and leukemic tumors are not affected by MC2392, but expression of PML-RARalpha conveys efficient MC2392-induced cell death. MC2392 binds to the RARalpha moiety and selectively inhibits the HDACs resident in the repressive complex responsible for the transcriptional impairment in APLs ( Cancer Res. 2014 Feb 24. [Epub ahead of print])
Source and Classification

MC2392 was developed as part of research focused on enhancing the therapeutic efficacy against acute myeloid leukemia. It belongs to a class of compounds known as hydroxamic acid derivatives, which are recognized for their ability to inhibit histone deacetylases. The compound is classified as a hybrid molecule due to its dual action mechanism—acting both as a retinoid and a histone deacetylase inhibitor.

Synthesis Analysis

Methods and Technical Details

The synthesis of MC2392 involves several key steps that integrate the structures of its parent compounds: MS-275 (a histone deacetylase inhibitor) and all-trans retinoic acid (a retinoid). The general procedure includes:

  1. Formation of Intermediate Compounds: The synthesis begins with the preparation of N-(2-, 3-, 4-aminophenyl)retinamides, which serve as precursors.
  2. Chemical Reactions: The synthesis employs various reagents such as phosphorus oxychloride and dimethylformamide under Vilsmeier-Haack conditions to facilitate reactions that yield the desired hydroxamate structure.
  3. Purification: After synthesis, the compound is purified using techniques like column chromatography to ensure high purity for biological testing .
Molecular Structure Analysis

Structure and Data

MC2392's molecular structure is characterized by a hydroxamic acid moiety linked to a retinoid backbone. This unique structure allows it to interact with both histone deacetylases and retinoic acid receptors.

  • Molecular Formula: C₁₉H₁₈N₂O₃
  • Molecular Weight: Approximately 318.36 g/mol
  • Structural Features:
    • Hydroxamic acid functional group
    • Retinoid structure that facilitates binding to nuclear receptors
Chemical Reactions Analysis

Reactions and Technical Details

MC2392 undergoes several chemical reactions that are pivotal for its function:

  1. Inhibition of Histone Deacetylases: The hydroxamic acid group acts as a chelator for zinc ions in the active site of histone deacetylases, leading to enzyme inhibition.
  2. Binding Affinity: The retinoid portion binds selectively to retinoic acid receptors, modulating gene expression related to apoptosis and differentiation.
  3. Cellular Effects: Upon treatment with MC2392, cancer cells exhibit increased reactive oxygen species production, leading to caspase-dependent apoptosis .
Mechanism of Action

Process and Data

The mechanism by which MC2392 induces cell death involves several steps:

  1. Receptor Binding: MC2392 binds to the retinoic acid receptor, activating gene transcription associated with cell differentiation.
  2. Histone Modification: By inhibiting histone deacetylases, MC2392 alters chromatin structure, leading to increased acetylation at specific gene loci.
  3. Apoptosis Induction: The compound triggers apoptotic pathways characterized by caspase activation and mitochondrial dysfunction, particularly in cells expressing PML-RARα .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Soluble in dimethyl sulfoxide; insoluble in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light.
  • Melting Point: Not explicitly stated in available literature but should be determined experimentally for practical applications.

Relevant analyses indicate that MC2392 exhibits cytotoxicity towards cancer cells while showing reduced effects on normal cells, highlighting its potential for selective cancer therapy .

Applications

Scientific Uses

MC2392 has significant potential applications in cancer research and therapy:

  • Cancer Treatment: Particularly effective against acute promyelocytic leukemia due to its ability to induce selective apoptosis in PML-RARα expressing cells.
  • Research Tool: Used in studies investigating the roles of histone deacetylation and retinoid signaling in cancer biology.
  • Drug Development: Serves as a lead compound for developing new therapeutic agents targeting similar pathways involved in malignancies .
Introduction to MC2392 in Hematopoietic Malignancy Research

Molecular Identity and Chemical Characterization of MC2392

MC2392 is chemically designated as (2E,4E,6E,8E)-N-(2-aminophenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenamide. With a molecular formula of C₂₆H₃₄N₂O and a molecular weight of 390.56 g/mol, this synthetic molecule integrates two pharmacophores: a retinoid component structurally analogous to ATRA and a 2-aminoanilide moiety derived from the histone deacetylase (HDAC) inhibitor MS-275 (Entinostat). The compound presents as a white solid powder, soluble in dimethyl sulfoxide (DMSO) but insoluble in water, properties that facilitate in vitro and in vivo experimental applications. Its extended conjugated polyene system enables specific interactions with nuclear receptors while the anilide tail provides targeted HDAC inhibitory capability within repressive complexes [10].

Table 1: Molecular and Physicochemical Profile of MC2392

PropertySpecification
IUPAC Name(2E,4E,6E,8E)-N-(2-aminophenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenamide
Molecular FormulaC₂₆H₃₄N₂O
Molecular Weight390.56 g/mol
Elemental CompositionC: 79.96%; H: 8.77%; N: 7.17%; O: 4.10%
AppearanceWhite solid powder
Solubility ProfileSoluble in DMSO; Insoluble in water

Mechanistically, MC2392 distinguishes itself from conventional HDAC inhibitors through its context-selective activity. Unlike pan-HDAC inhibitors such as vorinostat, which non-specifically target multiple HDAC complexes across cell types, MC2392 exhibits negligible standalone HDAC inhibitory activity in biochemical assays. Its therapeutic action manifests exclusively in PML-RARα-positive APL cells, where it exploits the spatial proximity of HDAC enzymes within the oncogenic repressor complex. This selectivity arises from its dual-binding capability: the retinoid domain engages the RARα moiety of PML-RARα, positioning the 2-aminoanilide tail to inhibit only the resident HDACs within this specific macromolecular assembly [1] [8].

Table 2: Comparative Mechanism of Action: MC2392 vs. Conventional HDAC Inhibitors

PropertyMC2392Conventional HDAC Inhibitors (e.g., MS-275)
Primary TargetPML-RARα-bound HDAC complexesBroad HDAC enzyme families
Selectivity BasisStructural context of repressive complexesCatalytic site affinity
ATRA-mimetic ActivityWeak transcriptional activationNone
Epigenetic ImpactFocused H3 acetylation at PML-RARα binding sitesGenome-wide acetylation changes
Tumor Type SpecificityRestricted to PML-RARα-positive malignanciesBroad anticancer activity

Historical Development as a Hybrid Retinoid-HDAC Inhibitor

The rational design of MC2392 originated from critical observations in APL therapeutics. Although ATRA induces differentiation and apoptosis in APL by dissociating HDAC-containing corepressor complexes from PML-RARα, its efficacy is hampered by pharmacokinetic limitations, acquired resistance, and dose-limiting toxicities. Concurrently, clinical HDAC inhibitors demonstrated potential to potentiate ATRA effects but caused extensive chromatin remodeling due to non-selective inhibition across numerous HDAC-containing complexes. This understanding catalyzed the hypothesis that tethering an HDAC inhibitory moiety directly to a retinoid scaffold could create a targeted epigenetic disruptor capable of selective intervention within the PML-RARα repressive machinery [1].

The synthetic journey commenced with structural optimization of the ATRA pharmacophore, incorporating the 2-aminoanilide tail of MS-275—an HDAC inhibitor known for class I selectivity. Iterative medicinal chemistry efforts yielded MC2392, specifically engineered for reduced intrinsic activities in its disconnected domains:

  • The retinoid component exhibits approximately 30-fold weaker transcriptional activation compared to ATRA
  • The 2-aminoanilide component demonstrates minimal HDAC inhibition when tested independently

This deliberate attenuation of individual functions proved essential for achieving context-dependent activity. Biological characterization revealed MC2392's unique profile: while inert in solid tumors and non-APL leukemias, it triggers rapid and massive apoptosis specifically in PML-RARα-positive NB4 APL cells. Genome-wide epigenetic analyses confirmed its selective mechanism, inducing histone H3 acetylation changes at only a small subset (approximately 7-12%) of PML-RARα genomic binding sites, contrasting sharply with the global hyperacetylation induced by non-selective HDAC inhibitors [1] [8].

Table 3: Developmental Timeline and Key Properties of MC2392

Development PhaseKey AdvanceFunctional Consequence
Rational DesignHybridization of ATRA backbone with MS-275-derived 2-aminoanilideCreation of bifunctional molecule with spatially constrained activity
ATRA ComponentModified polyene chain with conserved cyclohexenyl ringMaintained RARα binding with attenuated transactivation (≈30x weaker than ATRA)
HDAC Inhibitor ComponentIncorporation of 2-aminoanilide moiety from MS-275Localized inhibition only when positioned near HDACs in repressive complexes
Selectivity ValidationInactivity in solid tumors & non-APL leukemias; potent APL-specific cytotoxicityProof of context-selective targeting principle
Epigenetic ProfilingFocal H3 acetylation at PML-RARα binding sites (limited to 7-12% of loci)Distinct from genome-wide effects of conventional HDAC inhibitors; minimal off-target impact

Role in Targeting Acute Promyelocytic Leukemia (APL) Pathobiology

The PML-RARα oncoprotein exerts leukemogenic effects through aberrant transcriptional repression. In APL pathogenesis, PML-RARα recruits HDAC-containing corepressor complexes (e.g., N-CoR/SMRT) to retinoic acid response elements (RAREs) in DNA, enforcing a differentiation block in promyelocytes. MC2392 directly subverts this mechanism through a multi-faceted mode of action:

  • Selective Complex Disruption: MC2392 binds the RARα ligand-binding domain within PML-RARα, positioning its 2-aminoanilide tail to inhibit only the spatially adjacent HDACs within the repressive complex. This spatially constrained inhibition induces localized histone hyperacetylation, dismantling the repressive chromatin architecture specifically at PML-RARα target genes [1] [8].

  • Transcriptional Reprogramming: RNA sequencing in NB4 APL cells revealed that MC2392 treatment predominantly alters stress-responsive and apoptotic gene networks rather than differentiation pathways. This contrasts with ATRA's primary effect on differentiation genes, explaining MC2392's capacity to induce apoptosis without requiring maturation steps. Key upregulated genes include RIP1 (Receptor-Interacting Protein 1), caspase-8, and reactive oxygen species (ROS) metabolic regulators [1].

  • Induction of Caspase-Dependent Apoptosis: Within 24 hours of exposure, MC2392 triggers massive caspase-8 activation in PML-RARα-positive cells, culminating in apoptosis. This rapid effect bypasses the differentiation pathway entirely, potentially overcoming resistance mechanisms seen with ATRA monotherapy. The apoptotic cascade involves ROS accumulation and RIP1 induction, creating an irreversible commitment to cell death. Critically, this effect is absent in PML-RARα-negative leukemias or solid tumors, underscoring the compound's reliance on the APL-specific oncoprotein [1] [10].

The therapeutic implications of this mechanism are profound. By exploiting the unique structural configuration of the PML-RARα repressive complex, MC2392 achieves precision targeting unattainable with conventional epigenetic therapies. Its activity remains robust even in ATRA-resistant models where persistent corepressor binding maintains the differentiation block. This positions MC2392 as a promising candidate for APL cases with compromised sensitivity to retinoids, potentially reducing relapse rates [8].

Table 4: Molecular Consequences of MC2392 Treatment in APL Cells

Biological ProcessKey Molecular EffectsFunctional Outcome
Epigenetic ModulationFocal H3 hyperacetylation at PML-RARα binding sitesSelective de-repression of target genes; no global chromatin alteration
Transcriptional ResponseUpregulation of RIP1, caspase-8, ROS-related genes; minimal differentiation markersActivation of stress/apoptotic pathways; bypass of differentiation block
Apoptotic SignalingROS accumulation; RIP1 induction; caspase-8 cleavageRapid (24h) initiation of extrinsic apoptotic cascade
Oncoprotein DependenceActivity strictly contingent on PML-RARα expressionNo cytotoxicity in PML-RARα-negative cells; high therapeutic index

Properties

Product Name

MC2392

Molecular Formula

C26H34N2O

Molecular Weight

390.56096

Synonyms

MC-2392; MC2392; MC 2392.;(2E,4E,6E,8E)-N-(2-aminophenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.